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Introduction

AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid
agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at
both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), AZD1940 was designed
to leverage the analgesic properties of cannabinoid receptor activation while minimizing the
central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1]
[2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and
neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans
revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-
mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This
technical guide provides an in-depth overview of the core mechanism of action of AZD1940,
including its molecular targets, signaling pathways, and the experimental methodologies used
to characterize it.

Core Mechanism of Action: A Dual Agonist at
Peripheral Cannabinoid Receptors

AZD1940 is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These
receptors are G protein-coupled receptors (GPCRs) that are key components of the
endocannabinoid system. The analgesic effects of AZD1940 in preclinical models were
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primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3]

[4]

The activation of these peripherally located CB1 and CB2 receptors by AZD1940 leads to the
inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and
the suppression of pro-inflammatory mediator release.

Quantitative Data Summary

The following table summarizes the available quantitative data for AZD1940, providing key
metrics for its binding affinity and functional activity at human cannabinoid receptors.

Parameter Receptor Value Species Reference
) [MedchemExpre
pKi Human CB1 7.93 Human
ss]
_ [MedchemExpre
pKi Human CB2 9.06 Human

ss]

Brain-Plasma
Partition - 0.04 Rat [ScienceDirect]
Coefficient (Kp)

Maximum Brain
Radioactivity Cynomolgus

, - 0.7% [PubMed]
Concentration (% Monkey

of injected dose)

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity
of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways

AZD1940, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and
immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled
to inhibitory G proteins (Gai/o).
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Peripheral Cannabinoid Receptor Signhaling in
Nociception

AZD1940 Signaling Pathway in Peripheral Nociception
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Caption: AZD1940 activates peripheral CB1/CB2 receptors, leading to reduced neuronal
excitability.

Experimental Protocols

Detailed experimental protocols for the characterization of AZD1940 are not extensively
available in the public domain. However, based on standard pharmacological practices for
cannabinoid receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its target
receptor.

Objective: To determine the affinity of AZD1940 for CB1 and CB2 receptors.
General Protocol:

 Membrane Preparation: Membranes are prepared from cells stably expressing human CB1
or CB2 receptors.

o Assay Buffer: A suitable buffer, such as Tris-HCI with BSA, is used.

o Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [BH]CP55,940)
is used at a concentration near its Kd.

o Competition Binding: Increasing concentrations of unlabeled AZD1940 are incubated with
the membranes and the radioligand.

 Incubation: The reaction is incubated to allow binding to reach equilibrium.

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity retained on the filters is measured using a scintillation counter.
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» Data Analysis: The IC50 (concentration of AZD1940 that inhibits 50% of specific radioligand
binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[*>*S]GTPyYS Functional Assays

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of AZD1940 as an agonist at CB1 and
CB2 receptors.

General Protocol:

Membrane Preparation: As described for the radioligand binding assay.
o Assay Buffer: A buffer containing GDP, MgClz, and NaCl is used.

 Incubation: Membranes are incubated with increasing concentrations of AZD1940 in the
presence of [3*S]GTPyS.

o Separation: The reaction is terminated, and bound [3*S]GTPYS is separated from unbound
by filtration.

o Detection: The amount of [3>S]GTPyYS bound to the G proteins is quantified by scintillation
counting.

o Data Analysis: The concentration-response curve is plotted to determine the EC50 and the
maximal effect (Emax) relative to a standard full agonist.

In Vivo Models of Neuropathic and Inflammatory Pain

Preclinical efficacy of AZD1940 was assessed in rodent models of pain.
Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):
e Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.

o Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a non-
painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia
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(exaggerated response to a painful stimulus) is measured using a radiant heat source.

« Drug Administration: AZD1940 is administered (e.g., orally), and behavioral testing is
repeated at various time points.

Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):

 Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized
inflammation.

o Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are
measured to assess hyperalgesia.

e Drug Administration: AZD1940 is administered, and its effect on the inflammatory pain
response is evaluated.

Experimental Workflow for Preclinical Evaluation
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Preclinical Evaluation Workflow for AZD1940
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Caption: A typical workflow for the preclinical assessment of a drug candidate like AZD1940.
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Conclusion

AZD1940 is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its
mechanism of action revolves around the activation of peripheral cannabinoid receptors,
leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways.
While it demonstrated efficacy in preclinical pain models, its clinical development was halted
due to a lack of analgesic effect and the appearance of central side effects in humans. The
study of AZD1940 has provided valuable insights into the complexities of translating preclinical
findings in the cannabinoid field to clinical outcomes and underscores the challenges in
developing peripherally restricted drugs that completely avoid central effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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